1-Bromo-2-chlorobenzene
Overview
Description
1-Bromo-2-chlorobenzene is a dihalogenated benzene derivative, where a bromine atom is attached to the first carbon of the benzene ring and a chlorine atom to the second. This compound is of interest due to its potential applications in various chemical syntheses and its physical and chemical properties.
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products that are useful in further chemical reactions like Diels-Alder and cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of para-bromochlorobenzene has been investigated, revealing that the crystal structure has a space group P21/a and contains two molecules per unit cell. The symmetry of the crystal might be statistical, with the halogen positions being filled at random by bromine or chlorine, or the two possible orientations of any given molecule differing by 180° being equally probable .
Chemical Reactions Analysis
1-Bromo-2-chlorobenzene can participate in various chemical reactions. For instance, it can be used in the synthesis of highly substituted thiophenes and benzo[b]thiophenes through a one-pot procedure involving a Pd-catalyzed C-S bond formation followed by a heterocyclization reaction . Additionally, dissociative electron attachment (DEA) to 1-bromo-2-chlorobenzene results in the formation of Cl⁻ and Br⁻ fragment anions, with the ion yields showing a pronounced temperature effect, which can be interpreted qualitatively with thermodynamics calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-2-chlorobenzene and its derivatives have been extensively studied. For example, chlorobenzene and bromobenzene, which share structural similarities with 1-bromo-2-chlorobenzene, crystallize with very similar structures and are isomorphous, showing complete solid-state solubility with little deviation from ideality. This makes their alloys suitable as phase change materials for cold storage applications . The vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related compound, has been carried out using both experimental and theoretical methods, providing insights into the molecular geometry and electronic density . Furthermore, the nonlinear optical properties, quantum chemical descriptors, and first-order hyperpolarizability of these compounds have been calculated, indicating potential applications in nonlinear optics .
Scientific Research Applications
Temperature Dependence in Electron Attachment
1-Bromo-2-chlorobenzene has been studied for its dissociative electron attachment (DEA) properties. Research by Mahmoodi-Darian et al. (2010) explored this in the context of temperature effects, demonstrating significant temperature-dependent changes in ion yields for both Br- and Cl- ions. This indicates the potential of 1-Bromo-2-chlorobenzene in understanding and utilizing temperature-dependent DEA processes in various applications (Mahmoodi-Darian et al., 2010).
Spectroscopic Analysis
The vibrational properties of 1-Bromo-2-chlorobenzene have been investigated through experimental and theoretical approaches, offering valuable insights into its structural and electronic characteristics. Udayakumar et al. (2011) used FT-IR and FT-Raman spectroscopy, combined with computational methods, to analyze the molecule’s vibrational frequencies and spectral behaviors. Such studies are crucial in fields like materials science and molecular engineering (Udayakumar et al., 2011).
Thermodynamic and Computational Studies
Extensive thermodynamic and computational analyses have been conducted on derivatives of 1-Bromo-2-chlorobenzene. Vennila et al. (2018) carried out a comprehensive study on 2-bromo-1,4-dichlorobenzene, a related molecule, examining its molecular geometry, vibrational characteristics, and NMR properties. Such research is vital for understanding the molecular behavior and potential applications in areas like material science and pharmaceuticals (Vennila et al., 2018).
Vapor Pressure Assessment
The vapor pressure characteristics of 1-Bromo-2-chlorobenzene have been studied, providing essential data for its use in various industrial processes. Oonk et al. (1998) used a novel approach to assess the vapor pressure data of this compound, which is crucial for applications in chemical engineering and environmental science (Oonk et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chlorobenzene | |
CAS RN |
694-80-4, 28906-38-9 | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Bromochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochlorobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |
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Record name | Benzene, 1-bromo-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BROMOCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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